

SHS4121705: A Novel Mitochondrial Uncoupler for the Treatment of Metabolic Diseases

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Compound of Interest

Compound Name: SHS4121705

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

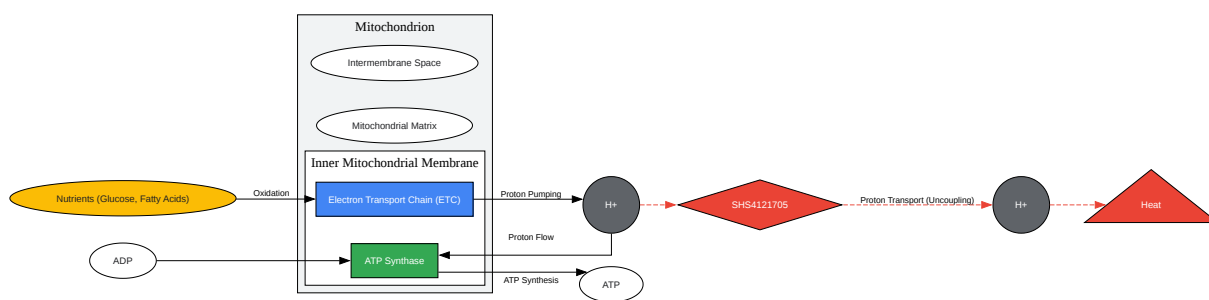
SHS4121705 is a novel, orally effective small molecule that functions as a mitochondrial uncoupling agent. It is a derivative of the well-characterized mitochondrial uncoupler BAM15 and has shown significant promise in preclinical models of metabolic diseases, particularly metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). This document provides a comprehensive technical overview of **SHS4121705**, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Mechanism of Action:

SHS4121705 acts as a protonophore, transporting protons across the inner mitochondrial membrane, independent of ATP synthase.[1][2] This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in cellular respiration and energy expenditure as the mitochondria attempt to compensate for the diminished proton motive force.[2][3][4] The core of **SHS4121705** is a 6-amino[1][3][5]oxadiazolo[3,4-b]pyrazin-5-ol structure, where the hydroxyl group is crucial for its proton-transporting activity.[1][6] Unlike some classical uncouplers, **SHS4121705** has demonstrated a favorable safety profile in preclinical studies, with no observed changes in body temperature or food intake at therapeutic doses.[6][7]

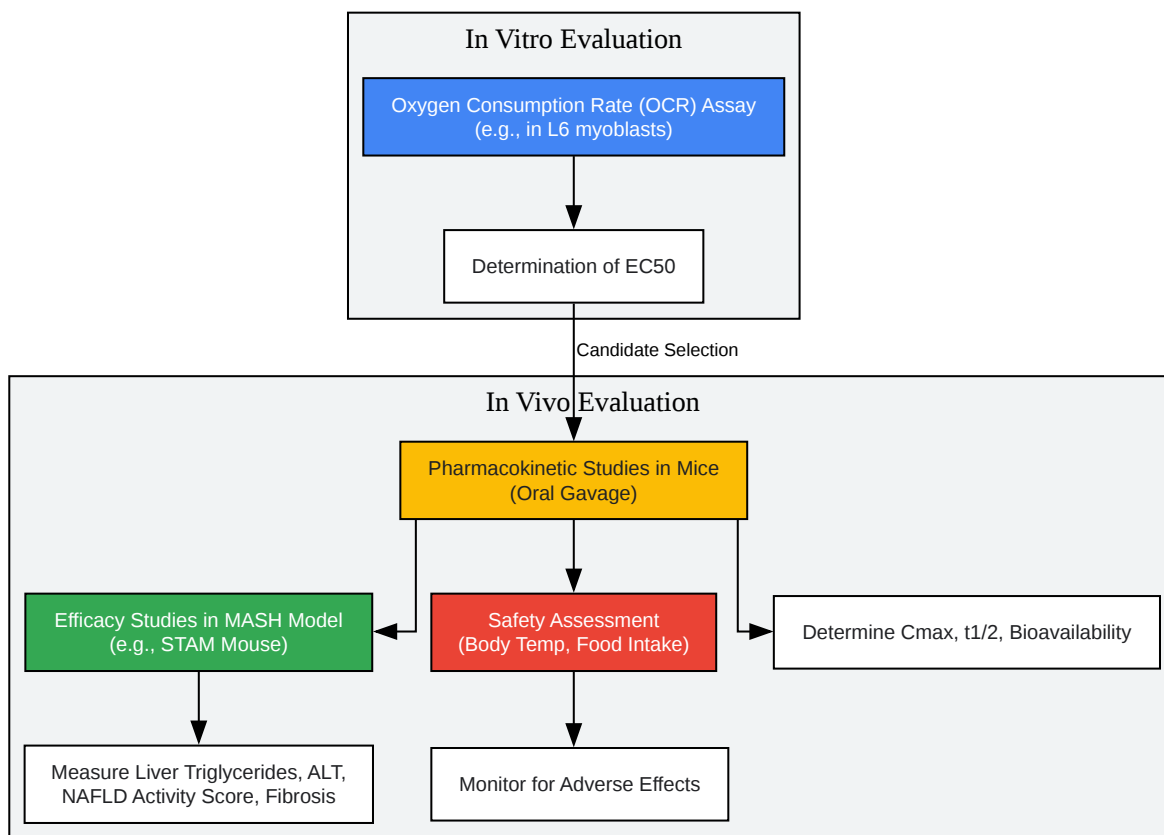
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **SHS4121705** and a general workflow for its evaluation.



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Figure 1: Mechanism of Action of **SHS4121705** as a Mitochondrial Uncoupler.



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Figure 2: General Experimental Workflow for the Evaluation of **SHS4121705**.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **SHS4121705**.

Table 1: In Vitro Activity

Parameter	Cell Line	Value	Reference
EC50	L6 Myoblasts	4.3 μ M	[1][2][5][6][7]
IC50	L6 Myoblasts	4.3 μ M	[5]

Table 2: Pharmacokinetic Properties in Mice

Parameter	Dose	Value	Reference
Administration Route	10 mg/kg	Oral Gavage	[2]
Cmax	10 mg/kg	~81 μ M	[2][4]
t1/2	10 mg/kg	5.7 hours	[2][3][4]
Oral Bioavailability	10 mg/kg	Excellent	[1][2][6]
Tissue Distribution	10 mg/kg	Primarily localized in the liver	[3][8]

Table 3: In Vivo Efficacy in STAM Mouse Model of MASH

Parameter	Dose	Outcome	Reference
Treatment Duration	25 mg/kg/day	21 days	[5]
Liver Triglycerides	25 mg/kg/day	Significantly decreased	[1][5][6][7]
Alanine Aminotransferase (ALT)	25 mg/kg/day	Improved (decreased)	[1][6]
NAFLD Activity Score (NAS)	25 mg/kg/day	Two-point reduction	[4]
Fibrosis	25 mg/kg/day	Improved	[6][7]
Body Temperature	25 mg/kg/day	No significant change	[6][7]
Food Intake	25 mg/kg/day	No significant change	[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of **SHS4121705**.

1. Oxygen Consumption Rate (OCR) Assay

- Objective: To determine the in vitro potency of **SHS4121705** as a mitochondrial uncoupler.
- Cell Line: L6 rat myoblast cells.
- Apparatus: Agilent Seahorse XF Analyzer.
- Methodology:
 - Seed L6 myoblasts in a Seahorse XF cell culture microplate and allow them to adhere overnight.
 - Prior to the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
 - Prepare a stock solution of **SHS4121705** in DMSO and serially dilute it to the desired concentrations in the assay medium.
 - Load the diluted compound into the injection ports of the Seahorse XF sensor cartridge.
 - Place the cell culture microplate in the Seahorse XF analyzer and initiate the assay protocol.
 - Establish a baseline OCR reading for each well.
 - Inject increasing concentrations of **SHS4121705** into the wells and monitor the OCR over a 90-minute period.
 - Use a known potent uncoupler, such as BAM15, as a positive control to determine the maximal cellular respiration.
 - Calculate the EC50 value by plotting the OCR response against the log of the compound concentration and fitting the data to a dose-response curve.

2. Pharmacokinetic Studies in Mice

- Objective: To determine the pharmacokinetic profile of **SHS4121705** following oral administration.
- Animal Model: Male C57BL/6 mice.
- Methodology:
 - Fast the mice overnight prior to dosing.
 - Administer **SHS4121705** at a dose of 10 mg/kg via oral gavage.
 - Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
 - Process the blood samples to obtain plasma.
 - Extract **SHS4121705** from the plasma samples using a suitable organic solvent.
 - Analyze the concentration of **SHS4121705** in the plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
 - Calculate the pharmacokinetic parameters, including C_{max}, t_{1/2}, and AUC (Area Under the Curve), using appropriate software.

3. Efficacy Studies in the STAM Mouse Model of MASH

- Objective: To evaluate the therapeutic efficacy of **SHS4121705** in a preclinical model of MASH.
- Animal Model: STAM™ mice (induced by a combination of streptozotocin and a high-fat diet).
- Methodology:
 - Induce MASH in the mice according to the established STAM™ model protocol.

- At the appropriate age (e.g., 6 weeks), randomize the mice into treatment and vehicle control groups.
- Administer **SHS4121705** at a dose of 25 mg/kg/day or vehicle control via oral gavage for a period of 21 days.
- Monitor body weight and food intake throughout the study.
- At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
- Measure serum ALT levels as a marker of liver damage.
- Quantify liver triglyceride content.
- Perform histological analysis of liver sections (H&E and Sirius Red staining) to assess the NAFLD Activity Score (steatosis, lobular inflammation, and ballooning) and fibrosis.

Conclusion:

SHS4121705 is a promising preclinical candidate for the treatment of MASH and potentially other metabolic diseases. Its mechanism as a mitochondrial uncoupler, combined with its favorable pharmacokinetic profile and demonstrated efficacy in a relevant disease model, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of **SHS4121705** and related compounds.

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